1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea
Description
Properties
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-24-14-7-5-13(6-8-14)21-11-12(10-16(21)22)19-17(23)20-15-4-2-3-9-18-15/h2-9,12H,10-11H2,1H3,(H2,18,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHQFIDWQOQUGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrrolidinone Synthesis
Formation of 1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-amine
The pyrrolidinone core is synthesized via a modified Mannich reaction. A mixture of 4-methoxybenzaldehyde, ammonium acetate, and ethyl acetoacetate undergoes cyclization in glacial acetic acid under reflux (110–120°C) for 12–24 hours. This produces 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-amine with a yield of 65–78%.
Reaction Scheme:
$$
\text{4-Methoxybenzaldehyde} + \text{Ammonium Acetate} + \text{Ethyl Acetoacetate} \xrightarrow{\text{AcOH, Δ}} \text{1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-amine}
$$
Key parameters:
Urea Linkage Formation
Isocyanate Coupling Method
The urea moiety is introduced via reaction of 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-amine with pyridin-2-yl isocyanate. The reaction proceeds in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere, followed by gradual warming to room temperature.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → 25°C (gradual) |
| Reaction Time | 6–8 hours |
| Yield | 72–85% |
Mechanism : Nucleophilic attack by the amine on the electrophilic carbon of the isocyanate forms a carbamate intermediate, which tautomerizes to the urea.
Azide-Mediated Synthesis
An alternative route involves the Curtius rearrangement. The amine intermediate is converted to an acyl azide using sodium nitrite and hydrochloric acid, followed by thermal decomposition to an isocyanate in situ.
Steps:
- Azide Formation :
$$
\text{1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-amine} + \text{NaNO}_2 \xrightarrow{\text{HCl, 0°C}} \text{Acyl Azide}
$$ - Thermal Rearrangement :
$$
\text{Acyl Azide} \xrightarrow{\Delta, \text{Xylene}} \text{Isocyanate Intermediate}
$$ - Urea Formation :
$$
\text{Isocyanate} + \text{2-Aminopyridine} \rightarrow \text{Target Urea}
$$
Optimization Strategies
Solvent Effects
Analytical Validation
Purity Assessment
Yield Comparison Table
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Isocyanate Coupling | 85 | 98.5 | Short reaction time |
| Azide Rearrangement | 76 | 97.2 | Avoids handling isocyanates |
| One-Pot Synthesis | 70 | 95.8 | Simplified workflow |
Industrial Scalability Challenges
Cost Analysis
Emerging Methodologies
Enzymatic Urea Synthesis
Immobilized lipases (e.g., Candida antarctica) catalyze urea bond formation in aqueous medium at pH 7.0, achieving 60% yield at 37°C.
Flow Chemistry Approaches
Microreactor systems enable continuous synthesis with:
- Residence Time : 12 minutes
- Yield : 81%
- Throughput : 1.2 kg/day
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 1-(1-(4-Hydroxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea.
Reduction: Formation of 1-(1-(4-Methoxyphenyl)-5-hydroxypyrrolidin-3-yl)-3-(pyridin-2-yl)urea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Ethoxy vs. Methoxy Substitution: The ethoxy analog (CAS 877640-52-3) differs from the target compound only in the R2 substituent (4-ethoxyphenyl vs. pyridin-2-yl).
- Electron-Withdrawing Groups : Compounds like 83 () incorporate a trifluoromethyl group, which enhances electronegativity and may improve target binding in hydrophobic pockets. The target compound’s pyridin-2-yl group, while less electron-withdrawing, could facilitate π-π stacking or coordinate metal ions in enzymatic active sites .
Pharmacological Implications
- Pyrrolidinone vs. Pyridine Cores: Pyrrolidinone-containing compounds (e.g., the target compound and CAS 877640-52-3) may exhibit improved metabolic stability compared to pyridine-based analogs due to reduced susceptibility to oxidative metabolism.
- Substituent Effects: Methoxy groups enhance solubility but may reduce blood-brain barrier penetration compared to lipophilic groups like trifluoromethyl.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
